![molecular formula C21H22N4O4S B6584977 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide CAS No. 1251625-68-9](/img/structure/B6584977.png)
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
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Overview
Description
The compound “N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Without specific information or context, it’s difficult to provide a detailed chemical reactions analysis .Scientific Research Applications
Oncology
This compound has shown potential in the field of oncology. It has been found to be efficacious in tumor cells experiencing glucose starvation . This is particularly interesting because glucose levels inside solid tumors are low as compared with normal surrounding tissue, forcing tumor cells to reprogram their metabolism to adapt to such low glucose conditions .
Cancer Metabolism
The compound has been associated with the study of cancer metabolism. It has been found that tumor cells are dependent on mitochondria under glucose starvation, and this compound inhibits mitochondrial membrane potential . This supports the concept that tumor cells are dependent on mitochondria under glucose starvation .
Medicinal Chemistry
In the field of medicinal chemistry, this compound is of interest due to its potential antitumor activity for the treatment of glucose-starved tumors . It is a derivative of the kinase inhibitor amuvatinib .
Mechanistic Target of Rapamycin (mTOR)
The compound has been associated with the mechanistic target of rapamycin (mTOR), a key regulatory kinase. This connection suggests potential applications in the study of synthetic lethality .
Neurotransmitter Systems
While not directly related to the exact compound, a structurally similar compound, eutylone, has been found to bind to the dopamine, serotonin, and norepinephrine transporters and inhibited the reuptake of the monoamine neurotransmitters, dopamine, serotonin, and norepinephrine . This suggests potential applications in the study of neurotransmitter systems.
Drug Discovery
This compound could be of interest in the field of drug discovery, particularly in the search for new molecules with potential antineoplastic activity .
Safety and Hazards
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S/c26-19(22-11-14-3-4-16-17(10-14)28-13-27-16)12-25-7-5-15(6-8-25)21-23-20(24-29-21)18-2-1-9-30-18/h1-4,9-10,15H,5-8,11-13H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWMBBFEWQXZMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC(=NO2)C3=CC=CS3)CC(=O)NCC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide |
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